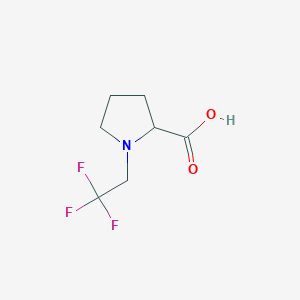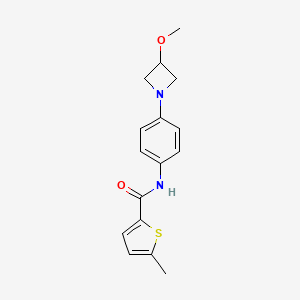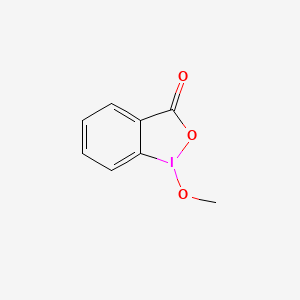
1-(2,2,2-Trifluoroethyl)pyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(2,2,2-Trifluoroethyl)pyrrolidine-2-carboxylic acid” is a chemical compound with the CAS Number: 1103112-81-7 . It has a molecular weight of 197.16 and its IUPAC name is 1-(2,2,2-trifluoroethyl)proline . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “1-(2,2,2-Trifluoroethyl)pyrrolidine-2-carboxylic acid” is 1S/C7H10F3NO2/c8-7(9,10)4-11-3-1-2-5(11)6(12)13/h5H,1-4H2,(H,12,13) . This indicates the presence of a pyrrolidine ring with a trifluoroethyl group and a carboxylic acid group attached.Physical And Chemical Properties Analysis
“1-(2,2,2-Trifluoroethyl)pyrrolidine-2-carboxylic acid” is a powder that is stored at room temperature . Its molecular formula is C7H10F3NO2 .Wissenschaftliche Forschungsanwendungen
Crystal Structure and Hydrogen-Bonding Network
A study by Ye and Tanski (2020) examined the crystal structure of a compound closely related to the title compound, highlighting the intricate water-bridged hydrogen-bonding network. This research provides insights into the potential applications of trifluoromethylated compounds in designing materials with specific crystal packing and properties (Ye & Tanski, 2020).
Synthesis and Chemical Reactivity
Ohkura, Berbasov, and Soloshonok (2003) described a highly diastereoselective synthesis of trifluoromethyl-containing myosmines, showcasing the chemical reactivity and synthesis potential of trifluoromethylated pyrrolidines. Their work underscores the importance of such compounds in synthetic organic chemistry (Ohkura, Berbasov, & Soloshonok, 2003).
Cationic Cyclisations and Sulfonamides as Terminators
Haskins and Knight (2002) explored the use of sulfonamides, including trifluoromethyl-substituted compounds, as terminators in cationic cyclizations. This study demonstrates the utility of such compounds in facilitating the formation of complex polycyclic structures, indicating their value in advanced organic synthesis (Haskins & Knight, 2002).
Influenza Neuraminidase Inhibitors
Wang et al. (2001) reported on the design, synthesis, and structural analysis of influenza neuraminidase inhibitors containing pyrrolidine cores, highlighting the biomedical applications of trifluoromethyl-substituted pyrrolidines. Their research points to the potential of these compounds in developing antiviral drugs (Wang et al., 2001).
Safety and Hazards
The safety information for “1-(2,2,2-Trifluoroethyl)pyrrolidine-2-carboxylic acid” suggests that personal protective equipment/face protection should be worn and adequate ventilation should be ensured . Contact with eyes, skin, or clothing should be avoided, and ingestion and inhalation should be prevented .
Eigenschaften
IUPAC Name |
1-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3NO2/c8-7(9,10)4-11-3-1-2-5(11)6(12)13/h5H,1-4H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXGHHVIQYAFXBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2630165.png)
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2630166.png)



![1-(4-chlorophenyl)-N-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2630173.png)
![3-(3-Fluorophenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2630175.png)
![[3-cyclopropyl-4-(difluoromethyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2630177.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-isopropoxybenzamide](/img/structure/B2630182.png)
![N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide](/img/structure/B2630183.png)

![2,5-dichloro-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-3-carboxamide](/img/structure/B2630185.png)
![3-Formylimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B2630186.png)
